Product packaging for 6-Methyl-4-phenyl-pyran-2-one(Cat. No.:CAS No. 4467-33-8)

6-Methyl-4-phenyl-pyran-2-one

Cat. No.: B13747982
CAS No.: 4467-33-8
M. Wt: 186.21 g/mol
InChI Key: WPYCHKSDNQTWOF-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-pyran-2-one is a chemical compound based on the pyran-2-one scaffold, a motif recognized as an important synthon in organic and medicinal chemistry due to its presence in numerous naturally occurring compounds with pharmacological properties . This structure exhibits reactivity patterns associated with both 1,3-dienes and lactones, making it a versatile building block for the synthesis of more complex molecular architectures . Pyran-2-one derivatives, particularly those with substitutions at the 2, 3, and 4 positions, are frequently investigated for their diverse biological activities. Research on closely related analogs has demonstrated significant potential in various therapeutic areas. For instance, 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have been identified as promising inhibitors of Pseudomonas aeruginosa biofilm formation by targeting the quorum-sensing (PQS) system, a key regulator of virulence and biofilm development in this pathogen . Furthermore, structural analogs such as 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent and broad-spectrum cytotoxic activity against a panel of human tumor cell lines, including HeLa, MCF-7, and A549 cells, by inducing apoptosis and disrupting the actin cytoskeleton . The pyranone core also serves as a key intermediate in multi-component reactions to synthesize complex heterocyclic systems, such as chromeno[2,3-d]pyrimidinones, which are evaluated for their antimicrobial properties . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B13747982 6-Methyl-4-phenyl-pyran-2-one CAS No. 4467-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4467-33-8

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-4-phenylpyran-2-one

InChI

InChI=1S/C12H10O2/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WPYCHKSDNQTWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 4 Phenyl Pyran 2 One and Its Analogues

Classical Approaches to Pyran-2-one Ring Formation

Classical methods for the formation of the pyran-2-one ring have long been established and are still widely used due to their reliability and the availability of starting materials. These approaches often involve condensation reactions, multi-component reactions, and various cyclization strategies.

Condensation Reactions for Pyran-2-one Synthesis

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyran-2-ones. These reactions typically involve the formation of a carbon-carbon bond followed by a cyclization and dehydration step to form the final ring structure. Two of the most prominent condensation reactions for pyran-2-one synthesis are the Pechmann and Knoevenagel condensations.

The Pechmann condensation is a classic method for synthesizing coumarins, which are benzannulated pyran-2-ones, by reacting a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.orgwikipedia.org While not directly applicable to the non-annulated 6-Methyl-4-phenyl-pyran-2-one, the underlying principle of condensing a 1,3-dicarbonyl compound can be adapted. For instance, the reaction of ethyl benzoylacetate with a suitable partner containing a methyl ketone moiety could theoretically yield the target compound. The reaction generally proceeds via transesterification followed by intramolecular cyclization and dehydration. wikipedia.org

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgmessiah.edu This reaction is highly versatile for the synthesis of substituted pyran-2-ones. The synthesis of this compound via a Knoevenagel-type reaction would likely involve the condensation of a β-ketoester like ethyl benzoylacetate with a compound containing an active methyl group, followed by cyclization. The reaction mechanism involves the formation of a Knoevenagel adduct which then undergoes intramolecular cyclization and elimination of a water molecule to form the pyran-2-one ring. rsc.orgacs.org

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct Type
Pechmann-typePhenolic compoundβ-KetoesterAcid (e.g., H₂SO₄, Lewis acids)Coumarins (Benzo-pyran-2-ones)
Knoevenagel-typeAldehyde/KetoneActive Methylene CompoundBase (e.g., piperidine, pyridine)Substituted α,β-unsaturated carbonyls, leading to Pyran-2-ones

This table illustrates the general reactants and conditions for Pechmann and Knoevenagel condensations, which are foundational methods for pyran-2-one synthesis.

Multi-component Reactions for Pyran-2-one Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity.

The synthesis of substituted pyran-2-ones, including analogues of this compound, is well-suited for MCR strategies. A common approach involves the one-pot reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. For the synthesis of a 4-phenyl-6-methyl substituted pyran-2-one, benzaldehyde (B42025) would serve as the source of the phenyl group, while a β-ketoester such as ethyl acetoacetate (B1235776) could provide the methyl group and part of the pyranone backbone. The third component, an active methylene compound like malononitrile, facilitates the initial condensation and subsequent cyclization. nih.govbuyersguidechem.com The reaction often proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and elimination. nih.govmdpi.com

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
Aromatic AldehydeMalononitrile1,3-Dicarbonyl CompoundBasic or Acidic Catalyst, often solvent-free or in green solventsDensely functionalized 4H-pyrans or Pyran-2-ones

This table provides a general scheme for the multi-component synthesis of pyran derivatives.

Cyclization Strategies in Pyran-2-one Synthesis

Various cyclization strategies are employed to construct the pyran-2-one ring from acyclic precursors. These methods often involve the intramolecular cyclization of a suitably functionalized carboxylic acid or ester.

One such strategy is the intramolecular Michael addition . In this approach, a substrate containing both a nucleophilic enolate and an electrophilic α,β-unsaturated carbonyl moiety can undergo cyclization to form the pyran-2-one ring. The reaction is typically promoted by a base, which generates the enolate that then attacks the double bond in an intramolecular fashion. nsf.govwikipedia.org

Another important cyclization method is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. wikipedia.orgbuchler-gmbh.comchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this method primarily leads to carbocycles, modifications and related strategies can be adapted for the synthesis of heterocyclic systems. Conceptually, it is related to the Dieckmann condensation. wikipedia.org

Cyclization StrategyPrecursor TypeKey Transformation
Intramolecular Michael AdditionAcyclic ester with a nucleophilic center and an α,β-unsaturated systemBase-catalyzed intramolecular conjugate addition
Thorpe-Ziegler ReactionDinitrileBase-catalyzed intramolecular condensation to an enaminonitrile

This table outlines key features of prominent cyclization strategies for ring formation.

Modern Catalytic Syntheses of this compound and its Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. These include transition metal-catalyzed reactions, as well as organocatalytic and phosphine-catalyzed strategies.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has provided powerful tools for the synthesis of complex organic molecules, including pyran-2-ones. Palladium-catalyzed reactions, in particular, have been extensively explored for the construction of this heterocyclic scaffold. nih.gov

One notable palladium-catalyzed approach involves the coupling of a vinyl or aryl halide with an alkyne, followed by cyclization. For instance, a Sonogashira coupling reaction can be used to prepare a (Z)-2-alken-4-ynoate intermediate, which then undergoes an electrophilic cyclization to yield the pyran-2-one. nih.gov Another strategy involves the palladium-catalyzed coupling of 4-bromo-6-methyl-2-pyrone with various partners to introduce substituents at the 4-position. nih.gov While this is a functionalization of a pre-existing pyrone ring, it demonstrates the utility of palladium catalysis in accessing diverse analogues. The synthesis of 6-alkyl-2-pyrones has also been achieved through a two-step process involving a Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by a ZnBr₂-catalyzed lactonization. nih.gov

Catalyst SystemReactant TypesKey Reaction Steps
PdCl₂(PPh₃)₂ / CuI(Z)-2-alken-4-ynoatesElectrophilic cyclization
Pd/C, Ph₃P, CuI4-bromo-6-methyl-2-pyrone, terminal alkynesSonogashira cross-coupling
Pd catalystHalogenated esters, internal alkynesCoupling and regioselective cyclization

This table summarizes various transition metal-catalyzed approaches to pyran-2-one synthesis.

Organocatalytic and Phosphine-Catalyzed Strategies

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often high enantioselectivity. For the synthesis of pyran-2-ones, organocatalysts can promote key bond-forming reactions. For example, the synthesis of 4,6-disubstituted pyran-2-ones has been achieved through a one-pot isothiourea-mediated Michael addition/lactonization/thiol elimination cascade. nih.gov This process begins with the organocatalyst activating a substrate, which then undergoes a Michael addition to an α,β-unsaturated ketone, followed by lactonization and elimination to afford the pyran-2-one. nih.gov

Phosphine-catalyzed annulation reactions have also proven to be a versatile method for the construction of various heterocyclic rings, including pyran-2-ones. A one-step phosphine-catalyzed annulation between an aldehyde and an ethyl allenoate can lead to the formation of 6-substituted 2-pyrones. nih.gov The reaction proceeds through the formation of a zwitterionic intermediate from the addition of the phosphine (B1218219) to the allenoate. This intermediate then reacts with the aldehyde, leading to the pyran-2-one product after a series of steps. nih.gov

Catalysis TypeCatalyst ExampleReactant TypesKey Reaction Type
OrganocatalysisIsothiourea derivatives (e.g., DHPB)(Phenylthio)acetic acids, α,β-unsaturated ketonesMichael addition/lactonization cascade
Phosphine-catalysisTrialkylphosphinesAldehydes, ethyl allenoate[4+2] Annulation

This table highlights modern organocatalytic and phosphine-catalyzed strategies for pyran-2-one synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyran-2-one derivatives to create more sustainable and environmentally friendly processes. This includes the use of solvent-free reaction conditions, aqueous media, and strategies that maximize atom economy.

The use of solvent-free and aqueous media in the synthesis of pyran-2-ones represents a significant advancement in green chemistry. These methods reduce or eliminate the need for volatile and often hazardous organic solvents, thereby minimizing pollution and health risks.

Multicomponent reactions (MCRs) are particularly well-suited for these conditions. For instance, the synthesis of 4H-pyran derivatives, which are structurally related to pyran-2-ones, has been successfully achieved under solvent-free conditions using mechanochemical methods, such as ball milling. acs.org These reactions, often catalyzed by heterogeneous catalysts like metal-organic frameworks (MOFs), can proceed at room temperature with high yields and short reaction times. acs.org The catalyst can often be recovered and reused, further enhancing the green credentials of the process. acs.org

Aqueous media also provide an excellent alternative for the synthesis of pyran derivatives. One-pot multicomponent reactions in water, sometimes with the aid of a catalyst, have been developed for the synthesis of various pyran scaffolds. nih.gov These reactions often proceed via a cascade of events, such as Knoevenagel condensation followed by Michael addition and cyclization. nih.gov The high polarity and unique solvent properties of water can promote these reactions, leading to excellent yields. nih.gov

Below is a table summarizing examples of solvent-free and aqueous media reactions for the synthesis of pyran derivatives analogous to this compound.

CatalystSolventReactantsProductYield (%)Reference
Cu₂(NH₂-BDC)₂(DABCO)Solvent-free (ball milling)Aldehydes, malononitrile, 1,3-dicarbonyl compounds4H-pyran derivativesGood to excellent acs.org
Nd₂O₃H₂O/C₂H₅OHAromatic aldehydes, β-ketoesters/β-diketones4H-pyran derivativesGood nih.gov
HTMABAqueousBisarylidenecyclohexanone, malononitrile4H-pyran derivativesGood to excellent
Fe₃O₄@PhSO₃H nanoparticlesUltrasonicationBenzaldehyde, malononitrile, dimedone4H-pyran derivative95 nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more reactants in a single step to form a product that contains most, if not all, of the atoms from the starting materials. mdpi.com

The synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one derivatives through a one-pot, three-component reaction of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and thioacetamide (B46855) is an example of an atom-economical process. researchgate.net This reaction, catalyzed by p-toluenesulfonic acid, proceeds with excellent yields and incorporates the majority of the atoms from the reactants into the final product. researchgate.net

The transition-metal-free synthesis of 4-pyrones from diynones and water is another example of an atom-economical and environmentally benign transformation. nih.gov This method provides rapid and efficient access to substituted 4-pyrones, with water acting as both a reactant and a solvent. nih.gov

The following table illustrates the high atom economy of a representative multicomponent synthesis of a 4H-pyran derivative.

Reactant 1Reactant 2Reactant 3ProductBy-productAtom Economy (%)
Benzaldehyde (C₇H₆O)Malononitrile (C₃H₂N₂)Ethyl acetoacetate (C₆H₁₀O₃)Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (C₁₆H₁₆N₂O₃)2 H₂O~90%

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial in modern organic synthesis to produce the desired isomer of a target molecule with minimal formation of by-products. In the context of this compound and its analogues, these selectivity aspects are addressed through various synthetic strategies.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of complex pyran-2-ones, chemoselectivity can be achieved by careful choice of reagents and reaction conditions. For example, in multicomponent reactions, the sequence of bond formation can be controlled to ensure that the desired product is formed.

Regioselectivity is the preference for bond formation at one position over another. The synthesis of substituted pyran-2-ones often involves reactions where regioselectivity is a key consideration. For instance, in the palladium-catalyzed synthesis of 2-pyrones, the regioselectivity of the cyclization step determines the substitution pattern of the final product. mdpi.com Similarly, in the synthesis of 4-hydroxy-2-pyrones, the cyclization of diketoacids can be controlled to yield the desired regioisomer. mdpi.com

Stereoselectivity involves the preferential formation of one stereoisomer over another. The synthesis of chiral pyran-2-one derivatives often employs asymmetric catalysis or the use of chiral starting materials. Enantioselective synthesis of functionalized pyrans and dihydropyrans has been achieved through asymmetric [4+2] cycloaddition reactions catalyzed by chiral organocatalysts. nih.gov These reactions can produce the target molecules with high enantiomeric excess. The stereoselective synthesis of chiral oxepanes and pyrans has also been reported via intramolecular nitrone cycloaddition in aqueous media, leading to the exclusive formation of a single isomer. ias.ac.in

The following table provides examples of selective synthetic methods for pyran-2-one derivatives.

Reaction TypeCatalyst/ReagentSelectivityProductReference
[4+2] CycloadditionChiral organocatalystEnantioselectivePhosphonate-substituted pyrans/dihydropyrans nih.gov
Intramolecular Nitrone CycloadditionSurfactant in aqueous mediaStereoselectiveChiral oxepanes and pyrans ias.ac.in
Ring-ExpansionBrønsted acid (microwave-assisted)StereoselectiveDihydro-2H-pyran derivatives nih.gov
Atroposelective [3+3] AnnulationN-Heterocyclic CarbeneAtroposelectiveAxially chiral triaryl 2-pyranones researchgate.net

Mechanistic Investigations of Reactions Involving the 6 Methyl 4 Phenyl Pyran 2 One System

Elucidation of Reaction Pathways for Pyran-2-one Formation and Transformation

The formation and transformation of pyran-2-one derivatives, including the 6-methyl-4-phenyl-pyran-2-one system, proceed through various intricate reaction pathways, often involving multicomponent reactions. One notable pathway is the four-component bicyclization reaction, which can utilize 4-hydroxy-6-methyl-2H-pyran-2-one as a key starting material. nih.govacs.org In a proposed mechanism, 4-hydroxy-6-methyl-2H-pyran-2-one initially reacts with an amine to form an intermediate, which then undergoes a Knoevenagel condensation with an arylglyoxal. This is followed by a Michael addition and tautomerization to form another intermediate, which subsequently undergoes intramolecular cyclization. acs.org

Another significant transformation is the tandem Knoevenagel–Michael reaction. For instance, the reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one is proposed to begin with the formation of phenylglyoxal from its hydrate. This is followed by a Knoevenagel condensation with 1,3-dimethylbarbituric acid to yield a Knoevenagel adduct. The subsequent Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one leads to the final product. mdpi.com

The reactivity of the 2H-pyran-2-one ring is characterized by its vulnerability to nucleophilic attack at positions C-2, C-4, and C-6, which typically leads to ring-opening and rearrangement reactions rather than simple substitution. clockss.org However, it also exhibits aromatic character, undergoing electrophilic substitution at the C-3 and C-5 positions. clockss.org The formation of the pyran-2-one ring itself can proceed via different plausible pathways. One experimentally supported mechanism involves the conversion of a glycidic ester to a keto ester, followed by the elimination of acetone (B3395972) via keto-enol tautomerism. The resulting intermediate can then undergo either nucleophilic addition of a hydroxyl group to an ester carbonyl carbon or a nucleophilic attack at a keto carbonyl position to form the pyran-2-one or a related furanone derivative, respectively. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of Pyran-2-one Reactivity

The reactivity of pyran-2-one systems can be quantitatively assessed through kinetic and thermodynamic analyses, often aided by computational methods like Density Functional Theory (DFT). DFT studies have been employed to investigate the inverse electron demand Diels-Alder reactions of 2H-pyran-2-one with strained alkynes, providing insights into the reactivity differences between various pyran-2-one derivatives. researchgate.net Such calculations help in determining the activation energies and reaction energies, which are fundamental to understanding reaction kinetics and thermodynamic favorability.

In studies involving the condensation of 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one with a series of primary amines, quantum chemical calculations at the B3LYP/6-31G(d,p) level have provided theoretical support for the experimentally observed reaction pathways. researchgate.net These calculations revealed an energy difference of approximately 25 kJ/mol between different intermediate systems, helping to explain the observed product distribution. researchgate.net

Semi-empirical calculations have also been used to explain the preferential formation of certain isomers in the reaction of pyran-2-ones with nucleophiles. For example, in the reaction of cyclopenta[b]pyran-2-one with hydrazines, calculations showed that the resulting pyridine (B92270) derivatives are thermodynamically favored over hydrazone isomers. clockss.org It is important to note, however, that thermodynamic parameters are not always the sole factors controlling these reactions. clockss.org

Characterization of Intermediates and Transition States in Pyran-2-one Transformations

The elucidation of reaction mechanisms heavily relies on the characterization of transient species such as intermediates and transition states. In the transformations of pyran-2-one derivatives, these species are often studied using a combination of experimental techniques and theoretical calculations.

For example, in the four-component bicyclization involving 4-hydroxy-6-methyl-2H-pyran-2-one, several intermediates (designated as A, B, and C) have been proposed based on experimental outcomes. acs.org The initial reaction of the pyranone with an amine forms intermediate 8, which then proceeds through adducts A and B after condensation and Michael addition, before cyclizing to intermediate C. acs.org Similarly, in a tandem Knoevenagel–Michael reaction, a Knoevenagel adduct (intermediate 6) has been identified as a key species in the reaction pathway. mdpi.com

Theoretical studies provide further insight into these transient structures. Quantum chemical calculations have been used to analyze the starting materials, products, and intermediates in the reaction of 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one with alkylamines, with the results supporting the proposed mechanism. researchgate.net Furthermore, DFT calculations, including Intrinsic Reaction Coordinate (IRC) calculations, are performed to verify the connection of transition states with the corresponding local minima on the potential energy surface, thus confirming the proposed reaction pathways. researchgate.net In the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, intermediates such as a condensed carbanion species (38) and an epoxide (39) have been proposed to explain the formation of the final bicyclic product. imist.ma

Role of Catalysts in Modulating this compound Reactivity

Catalysts play a pivotal role in directing the course and efficiency of reactions involving the this compound system. A variety of catalysts, ranging from metal salts to organocatalysts and biocatalysts, have been employed to synthesize and functionalize these pyranone derivatives.

Multicomponent reactions for the synthesis of 4H-pyrans, which are structurally related to pyran-2-ones, have been successfully carried out using a diverse set of catalysts. These reactions often involve the condensation of an aldehyde, a malononitrile, and a β-ketoester. The choice of catalyst can significantly influence the reaction time and yield. For instance, triphenylphosphine (B44618) (PPh3) has been shown to be an effective catalyst for the synthesis of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran derivatives in aqueous ethanol, offering high yields and the potential for catalyst recycling. ijcce.ac.ir Other catalysts such as meglumine, a biodegradable substance, have also been used to promote similar transformations under environmentally benign conditions. samipubco.com

The table below summarizes various catalysts used in the synthesis of pyran derivatives and their respective performance.

CatalystReactionConditionsYield (%)Reference
ZrOCl2·8H2O (5 mol%)Synthesis of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylateEtOH/H2O, refluxHigh nih.gov
Pentafluorophenylammonium triflate (PFPAT) (5 mol%)Synthesis of ethyl 4,5-dihydro-7-methyl-4-oxo-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-pyrano[2,3-d]pyrimidine-6-carboxylate80 °C, solvent-freeHigh nih.gov
Triphenylphosphine (PPh3)Three-component synthesis of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylateAqueous ethanol, refluxGood to excellent ijcce.ac.ir
MeglumineSynthesis of Ethyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylatesEthanol:water, room temperatureHigh samipubco.com
Al2O3Synthesis of 2-amino-3-cyano-5-ethoxycarbonyl-4-phenyl-6-methyl-4H-pyran60 °C, solvent-free50 growingscience.com
Sodium methoxideAlkylation and cyclization to form 6-Methyl-3,4-dihydro-2H-pyranReflux at 70°C>85

Furthermore, electrocatalysis has emerged as a powerful tool for initiating complex multicomponent processes, leading to substituted pyrano[4,3-b]pyran derivatives in high yields and current efficiencies. researchgate.net

Tautomerism and Isomerization Studies (e.g., Keto-Enol Tautomerism)

Tautomerism is a fundamental concept in the chemistry of pyran-2-one derivatives, significantly influencing their reactivity and biological activity. The most common form is keto-enol tautomerism, but other forms like imine-enamine tautomerism are also prevalent in substituted pyranones. researchgate.netnajah.eduacademie-sciences.fr

In 4-hydroxy-substituted pyran-2-ones, keto-enol tautomerism is a key feature. researchgate.net For arylmethylene-bis(4-hydroxy-6-methyl-2H-pyran-2-ones), NMR studies and quantum chemical computations have shown that they exist primarily in the dienol tautomeric form in acetone solution. researchgate.net The position of the tautomeric equilibrium is influenced by the nature and position of substituents on the pyranone ring.

Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one can also exhibit imine-enamine tautomerism. academie-sciences.fr A study on a Schiff base derivative of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one revealed the existence of a zwitterionic form stabilized by an intramolecular proton transfer between the enol and imine tautomers. najah.edu This enol↔imine tautomerization was confirmed by X-ray diffraction and supported by DFT calculations. najah.edu Theoretical and experimental studies on a series of aminated pyronic compounds have shown that depending on the substituent, either the imine or the enamine form is the more stable tautomer. academie-sciences.fr

The keto-enol tautomerization process can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. In basic conditions, an α-hydrogen is removed to form an enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org

Ring Opening and Rearrangement Mechanisms of the Pyran-2-one Nucleus

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, which often leads to fascinating ring-opening and rearrangement reactions, providing pathways to a variety of new heterocyclic and carbocyclic systems. clockss.orgresearchgate.net The electrophilic centers at positions C-2, C-4, and C-6 are the primary sites for nucleophilic attack. clockss.org

Reactions with nitrogen nucleophiles are particularly well-studied. For example, the reaction of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with ethylamine (B1201723) results in the opening of the 2H-pyran-2-one ring, forming a highly conjugated compound. africaresearchconnects.com In a broader context, pyran-2-one derivatives react with various nucleophiles like ammonia, amines, hydrazines, and hydroxylamine, leading to the formation of diverse heterocyclic systems such as pyridines, pyrazoles, and benzodiazepines. clockss.orgresearchgate.netafricaresearchconnects.com

A plausible mechanism for these transformations often involves an initial nucleophilic attack on one of the electrophilic carbon atoms of the pyranone ring, leading to a ring-opened intermediate. This intermediate can then undergo subsequent intramolecular cyclization and rearrangement to form a new, more stable ring system. For instance, the rearrangement of 4H-pyrans can proceed through a hydration process to form an intermediate, which then undergoes a condensation reaction to yield a dihydropyridone. scielo.org.mx

These ring transformation reactions highlight the versatility of the pyran-2-one nucleus as a scaffold in synthetic organic chemistry, enabling the construction of a wide array of complex molecules from simple starting materials. clockss.org

Derivatization and Analog Synthesis of the 6 Methyl 4 Phenyl Pyran 2 One Scaffold

Strategic Functionalization of the Pyran-2-one Ring System

The pyran-2-one ring is susceptible to a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The reactivity of the ring is influenced by the phenyl and methyl substituents, which modulate the electron density and steric accessibility of different positions on the ring.

The pyran-2-one nucleus possesses both electrophilic and nucleophilic centers, allowing for a range of substitution reactions. The carbon atoms at positions 2, 4, and 6 are electrophilic sites, while the carbon at position 5 acts as a nucleophilic center. imist.maresearchgate.net This inherent reactivity allows for the introduction of various functional groups.

Electrophilic Substitution:

Electrophilic substitution reactions can introduce functional groups onto the pyran-2-one ring, altering its chemical properties. evitachem.com For instance, the aniline (B41778) moiety in some pyran-2-one derivatives can undergo electrophilic substitution, enabling the introduction of various substituents onto the aromatic ring. smolecule.com

Nucleophilic Substitution:

Nucleophilic substitution is a common method for functionalizing the pyran-2-one scaffold. smolecule.com The carbonyl group within the pyranone structure is susceptible to nucleophilic attack, leading to the formation of a wide array of derivatives. smolecule.com This reactivity is crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further research. smolecule.com For example, nucleophiles such as amines or thiols can replace functional groups attached to the pyranone ring in the presence of a base like sodium hydroxide.

The following table summarizes common reagents used in substitution reactions on the pyran-2-one ring system:

Reaction TypeReagentProduct Type
OxidationPotassium permanganate, Chromium trioxideKetones or Carboxylic acids
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols or Alkanes
SubstitutionAmines, Thiols (with base)Substituted pyranones

The strategic introduction of various chemical groups onto the 6-methyl-4-phenyl-pyran-2-one scaffold can lead to a diverse library of compounds with a wide range of properties. One-pot synthesis methodologies have proven effective for creating highly substituted 2H-pyran-2-ones. clockss.org

One-Pot Synthesis: A one-pot reaction involving methyl ketones, N,N-dimethylacetamide dimethyl acetal, and N-acylglycines can produce 6-substituted 3-acylamino-4-methyl-2H-pyran-2-ones. clockss.org This method has been successfully applied using various methyl ketones, including acetone (B3395972), tert-butyl methyl ketone, and acetophenone. clockss.org

The following table details the synthesis of various 3-acylamino-4-methyl-2H-pyran-2-one derivatives:

Starting KetoneN-AcylglycineProductYield (%)
AcetoneN-Benzoylglycine3-Benzoylamino-4,6-dimethyl-2H-pyran-2-one30
tert-Butyl methyl ketoneN-Benzoylglycine3-Benzoylamino-6-tert-butyl-4-methyl-2H-pyran-2-one22
AcetophenoneN-Benzoylglycine3-Benzoylamino-4-methyl-6-phenyl-2H-pyran-2-one64

Formation of Fused and Spiro-Heterocyclic Systems Incorporating Pyran-2-one

The pyran-2-one ring is a valuable building block for the construction of more complex heterocyclic systems, including fused and spiro compounds. imist.maresearchgate.net These structures are of significant interest in medicinal chemistry due to their potential biological activities. nih.govrsc.org

Fused Systems: Pyran-2-one derivatives can be used to create fused heterocyclic systems containing five, six, or seven-membered rings. imist.maresearchgate.net These reactions often involve the pyran nucleus remaining intact while being linked to other ring systems such as pyrrole, furan, thiophene, pyrazole, and pyridine (B92270). imist.ma

Spiro Systems: Spiro-heterocycles, where two rings share a single atom, can also be synthesized from pyran-2-one precursors. nih.govrsc.org For instance, spiro[indoline-3,4′-pyrano[3,2-b]pyran]-3′-carbonitrile/carboxylate derivatives can be formed through a domino three-component reaction. nih.gov A protocol for synthesizing functionalized benzofuran-containing fused and spiro-heterocycles has been developed via a modified Hauser–Kraus annulation of sulfonylphthalide with o-hydroxychalcones and o-hydroxynitrostyrylisoxazoles. acs.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral pyran-2-one analogues is an important area of research, as stereochemistry often plays a crucial role in the biological activity of a molecule. Several stereoselective methods have been developed to produce enantiomerically pure or enriched pyran-2-one derivatives.

Asymmetric Synthesis: The enantioselective synthesis of the lactone moiety of (+)-compactin and (+)-mevinolin, which are structurally related to pyran-2-ones, has been achieved starting from a meso-3,5-dihydroxycyclohexanone derivative. doi.org This approach utilizes an enantioselective deprotonation strategy to establish the desired stereochemistry. doi.org

Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer.

Combinatorial and Library Synthesis Approaches for Pyran-2-one Derivatives

Combinatorial chemistry and library synthesis are powerful tools for the rapid generation of a large number of diverse compounds for screening and optimization. These approaches are well-suited for the derivatization of the pyran-2-one scaffold.

Multi-component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step and are amenable to automation for combinatorial synthesis. mdpi.com A facile one-pot synthesis of pyridin-2(1H)-one derivatives, which can be considered analogs of pyran-2-ones, has been reported via a four-component reaction under ultrasound irradiation. mdpi.com

Domino Reactions: A base-catalyzed domino reaction of α-aroyl ketene (B1206846) dithioacetals and active methylene (B1212753) compounds provides a highly selective method for synthesizing a library of pyran-2-one derivatives. acs.org This methodology is simple, convenient, and avoids the use of organometallic catalysts. acs.org

Computational and Theoretical Chemistry of 6 Methyl 4 Phenyl Pyran 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 6-Methyl-4-phenyl-pyran-2-one. These calculations offer a detailed picture of the molecule's orbitals and charge distribution, which are fundamental to its chemical behavior.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netmaterialsciencejournal.org A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. bohrium.com

For pyran-2-one derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This distribution dictates how the molecule interacts with other chemical species. For instance, the HOMO acts as an electron donor in reactions with electrophiles, while the LUMO acts as an electron acceptor in reactions with nucleophiles. materialsciencejournal.org

Studies on similar pyran-2-one systems have shown that the HOMO and LUMO energies can be calculated using methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set. materialsciencejournal.org These calculations reveal that the distribution of electron density in the frontier orbitals provides information about potential sites for electrophilic and nucleophilic attack. The energy of these orbitals and their gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.goviucr.org

Below is a table summarizing typical quantum chemical parameters calculated for pyran-2-one derivatives.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 to -7.1
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.9 to -2.6
Energy Gap (ΔE) ELUMO - EHOMO3.4 to 4.0
Ionization Potential (I) -EHOMO5.8 to 7.1
Electron Affinity (A) -ELUMO1.9 to 2.6
Global Hardness (η) (I - A) / 21.9 to 2.0
Global Softness (S) 1 / (2η)~0.25
Electronegativity (χ) (I + A) / 23.8 to 4.8
Electrophilicity Index (ω) χ² / (2η)3.8 to 5.2

Note: The values presented are illustrative and based on calculations for various pyran-2-one derivatives found in the literature. materialsciencejournal.orgnih.goviucr.org

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this charge distribution. materialsciencejournal.org These maps show regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In pyran-2-one derivatives, the oxygen atoms of the carbonyl group and the pyran ring typically exhibit negative potential, making them likely sites for interaction with electrophiles. materialsciencejournal.org Conversely, the carbon atoms of the carbonyl group and other electron-deficient areas show positive potential.

Natural Bond Orbital (NBO) analysis is another computational method that provides detailed information about charge distribution, charge transfer, and intramolecular interactions. bohrium.com This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule. bohrium.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. The dihedral angle between the phenyl ring and the pyran-2-one ring is a significant conformational parameter. In similar structures, this angle has been observed to be nearly perpendicular. iucr.org

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account its flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.comrsc.org These simulations can reveal the accessible conformations and the energy barriers between them. For pyran-2-one systems, MD simulations can be used to study their stability and interactions with water or other molecules, which is important for understanding their behavior in biological systems. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules like this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. bohrium.com The calculated values, when compared with experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies correspond to the absorption bands observed in the experimental Infrared (IR) spectrum. For pyran-2-ones, characteristic bands for the C=O stretching of the lactone ring and C=C stretching vibrations are of particular interest. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). materialsciencejournal.org This method calculates the energies of vertical excitations and their corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed experimentally. mdpi.com These transitions are often of the π → π* type. researchgate.net

The following table shows a comparison of experimental and calculated spectroscopic data for a related pyran-2-one derivative.

Spectroscopic TechniqueExperimental ValueCalculated ValueAssignment
IR (cm⁻¹) ~1714-1731~1720C=O stretching
IR (cm⁻¹) ~1617~1620C=C stretching
UV-Vis (nm) ~329~326π → π* transition
UV-Vis (nm) ~249~251π → π* transition

Note: The values are based on data for 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving pyran-2-ones. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. researchgate.net

For instance, the reaction of pyran-2-ones with various nucleophiles can be studied to understand the regioselectivity and stereoselectivity of the reaction. researchgate.net Theoretical calculations can help to elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. In Diels-Alder reactions involving 2H-pyran-2-ones, computational studies have been used to determine the nature of the mechanism, which can range from polar and asynchronous to more synchronous concerted pathways depending on the substituents on the dienophile. researchgate.net The plausible mechanisms for various transformations, such as the formation of furopyrones or the condensation with amines, have been proposed and supported by quantum chemical calculations. imist.maresearchgate.net

In Silico Screening and Ligand Design Principles for Pyran-2-one Systems

The pyran-2-one scaffold is present in many biologically active natural products and synthetic compounds. researchgate.net In silico methods play a crucial role in the design and discovery of new pyran-2-one-based ligands with potential therapeutic applications.

Virtual screening techniques, such as molecular docking, are used to predict the binding affinity and mode of interaction of pyran-2-one derivatives with specific protein targets. doi.orgnih.gov These methods allow for the rapid screening of large libraries of compounds to identify potential hits. doi.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a mathematical relationship between the chemical structure of pyran-2-one derivatives and their biological activity. doi.org This information is then used to design new molecules with improved potency and selectivity. The principles of ligand design for pyran-2-one systems often involve modifying the substituents on the pyran-2-one ring to optimize interactions with the target protein. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted in silico to assess the drug-likeness of the designed compounds. doi.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyl 4 Phenyl Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 6-Methyl-4-phenyl-pyran-2-one, 1D NMR spectra (¹H and ¹³C) offer the initial framework for its structure. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons of the pyranone ring, and the aromatic protons of the phenyl group. The ¹³C NMR spectrum complements this by revealing the chemical shift of each unique carbon atom, including the characteristic downfield signal of the lactone carbonyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound: Note: The following data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~162.5
C3~6.3 (s, 1H)~110.0
C4-~155.0
C5~6.5 (s, 1H)~108.0
C6-~160.0
-CH₃~2.2 (s, 3H)~20.0
C1' (ipso)-~135.0
C2'/C6' (ortho)~7.5 (m, 2H)~128.5
C3'/C5' (meta)~7.4 (m, 2H)~129.0
C4' (para)~7.3 (m, 1H)~130.0

To confirm the assignments from 1D NMR and establish unambiguous connectivity, a series of 2D NMR experiments are essential. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations among the aromatic protons of the phenyl ring (ortho to meta, meta to para). The vinylic protons (H3, H5) and the methyl protons are structurally isolated and would not show cross-peaks to each other, confirming their singlet nature in the ¹H spectrum.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to, providing definitive C-H one-bond correlations. sdsu.edu An HSQC spectrum would show cross-peaks connecting the proton signal for the methyl group to the methyl carbon signal, the H3 signal to the C3 carbon, the H5 signal to the C5 carbon, and the aromatic proton signals to their respective aromatic carbon signals. This is a powerful tool for assigning the carbon spectrum based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two or three bonds. sdsu.edu This technique connects molecular fragments and establishes the positions of quaternary carbons (those with no attached protons).

Expected Key HMBC Correlations for this compound:

Protons (¹H)Correlated Carbons (¹³C) over 2-3 BondsStructural Information Gained
-CH₃ (at C6)C6, C5Confirms attachment of the methyl group at the C6 position.
H3C2 (Carbonyl), C4, C5Establishes connectivity of the C3 proton within the pyranone ring.
H5C3, C4, C6, -CH₃Confirms the position of H5 relative to the C4-phenyl and C6-methyl groups.
H2'/H6' (ortho)C4, C1', C3'/C5'Links the phenyl ring to the C4 position of the pyranone ring.

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (SSNMR) offers unique insights into the structure of the compound in its crystalline or amorphous solid form. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to overcome the line-broadening effects seen in solids, yielding high-resolution spectra. libretexts.org

For this compound, SSNMR could be applied to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct SSNMR spectra due to differences in crystal packing and intermolecular interactions. SSNMR is a definitive method for identifying and quantifying different polymorphs in a sample. europeanpharmaceuticalreview.com

Characterize Crystal Packing: Subtle differences in the chemical shifts between the solution and solid-state spectra can provide information about intermolecular interactions, such as π-π stacking involving the phenyl and pyranone rings, which influence the molecular conformation in the crystal lattice. acs.org

Study Molecular Dynamics: SSNMR relaxation time measurements can provide information on the mobility of different parts of the molecule, such as the rotation of the methyl group or slight librations of the phenyl ring within the crystal. europeanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of absorbed (IR) or scattered (Raman) light correspond to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the functional groups present. scifiniti.comscifiniti.com

The vibrational spectrum of this compound is dominated by features of the α,β-unsaturated lactone system and the phenyl substituent.

Expected Vibrational Frequencies for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100–3000Stretching of the C-H bonds on the phenyl ring.
Vinylic C-H Stretch3050–3010Stretching of the C-H bonds at the C3 and C5 positions of the pyranone ring.
Methyl C-H Stretch2980–2870Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
C=O Stretch (Lactone)1750–1720Strong, characteristic absorption for the α,β-unsaturated six-membered lactone carbonyl.
C=C Stretch (Aromatic & Pyranone)1650–1500Multiple bands arising from the C=C bond stretching in both the phenyl and pyranone rings.
C-O-C Stretch (Lactone)1250–1150Asymmetric stretching of the ester C-O-C linkage within the pyranone ring.
Aromatic C-H Out-of-Plane Bend900–675Strong bands whose exact position can indicate the substitution pattern of the phenyl ring.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the masses of fragment ions produced upon ionization.

The molecular formula of this compound is C₁₂H₁₀O₂, giving it a monoisotopic mass of approximately 186.0681 Da. Due to the presence of the stable aromatic ring system, the molecular ion peak (M⁺˙) in the electron ionization (EI) mass spectrum is expected to be prominent. The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments.

A plausible fragmentation pathway would involve initial cleavages related to the pyranone ring and its substituents:

Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactones and pyrones is the retro-Diels-Alder-type expulsion of a neutral CO molecule (28 Da) from the molecular ion, leading to a furan-based radical cation.

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group can occur, resulting in a fragment ion at [M-15]⁺.

Phenyl Cation Formation: Fragmentation can lead to the formation of the stable phenyl cation (C₆H₅⁺) at m/z 77.

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₀O₂ by matching the experimentally measured mass of the molecular ion to its calculated exact mass. It can also be used to determine the elemental composition of key fragment ions, confirming the proposed fragmentation pathways.

Calculated Exact Masses for Key Ions of this compound:

Ion FormulaCalculated Exact Mass (Da)Description
[C₁₂H₁₀O₂]⁺˙186.0681Molecular Ion (M⁺˙)
[C₁₁H₁₀O]⁺˙158.0732Fragment from loss of CO
[C₁₁H₇O₂]⁺171.0446Fragment from loss of •CH₃
[C₆H₅]⁺77.0391Phenyl cation

Tandem Mass Spectrometry (MS/MS) is an experiment that provides direct evidence for fragmentation pathways by isolating a specific "parent" ion and then inducing its fragmentation to observe its "daughter" ions. wikipedia.org In the context of this compound, an MS/MS experiment would proceed as follows:

Isolation: The molecular ion [C₁₂H₁₀O₂]⁺˙ (m/z 186.07) is selected and isolated from all other ions in the mass spectrometer.

Activation: The isolated parent ions are activated, typically by collision with an inert gas like argon or nitrogen (Collision-Induced Dissociation, CID).

Analysis: The resulting fragment (daughter) ions are mass-analyzed.

An MS/MS spectrum of the m/z 186.07 parent ion would be expected to show daughter ions corresponding to the proposed fragmentation pathway, such as m/z 158.07 (loss of CO) and m/z 171.04 (loss of •CH₃). This technique confirms that these fragments originate directly from the molecular ion, providing definitive structural information.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom is determined, revealing the molecule's solid-state conformation.

For pyran-2-one derivatives, X-ray crystallography can confirm the planarity of the pyranone ring and determine the dihedral angle between the pyranone and the phenyl rings. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing, can also be elucidated.

A hypothetical data table summarizing the kind of information that would be obtained from a successful X-ray crystallographic analysis of this compound is presented below.

Hypothetical Crystal Data and Structure Refinement for this compound

ParameterHypothetical Value
Empirical formulaC₁₂H₁₀O₂
Formula weight186.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 10.456(5) Å, β = 101.34(3)°
c = 11.789(6) Å, γ = 90°
Volume981.1(8) ų
Z4
Density (calculated)1.261 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5678
Independent reflections2245 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.21 and -0.18 e.Å⁻³

Elemental Analysis (CHN-EA) for Compositional Verification

Elemental analysis (EA), specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, which lacks nitrogen, the analysis would focus on carbon and hydrogen content. The oxygen content is typically determined by difference.

The procedure involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen at high temperatures. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then passed through a series of detectors that quantify their amounts. From these measurements, the original mass percentages of carbon and hydrogen in the sample are calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula (C₁₂H₁₀O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Below is a data table illustrating a typical comparison between theoretical and hypothetical experimental results from a CHN elemental analysis of this compound.

Compositional Verification via Elemental Analysis for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)77.4077.35
Hydrogen (H)5.415.45
Oxygen (O)17.1817.20

Structure Activity Relationship Sar Methodologies for 6 Methyl 4 Phenyl Pyran 2 One Derivatives

Design Principles for SAR Studies of Pyran-2-one Compounds

The design of effective SAR studies for pyran-2-one compounds, including derivatives of 6-methyl-4-phenyl-pyran-2-one, is guided by several key principles aimed at systematically exploring the chemical space and understanding the impact of structural modifications on biological activity. These principles help in identifying essential pharmacophoric features and optimizing lead compounds.

Systematic structural modifications are fundamental to SAR studies. For the pyran-2-one scaffold, this involves altering substituents at various positions of the pyran-2-one ring and the phenyl group. For instance, in a series of 3,4,6-triphenylpyran-2-ones, modifications at the para-position of the C-6 phenyl ring were systematically explored to understand their effect on COX-2 inhibitory activity. acs.org

Another key design principle is isosteric and bioisosteric replacement. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the replacement of a hydrogen atom with a halogen or an electron-withdrawing group at the 6-position of the pyran-2-one ring has been shown to influence its biological activity. nih.gov

The synthesis of regioisomers is also a critical aspect of SAR design. By altering the position of a particular substituent, researchers can probe the spatial requirements of the biological target. In the case of 3,4,6-triphenylpyran-2-ones, placing a MeSO2 pharmacophore at the para-position of either the C-3 or C-4 phenyl substituent significantly modulated the COX-2 selectivity and potency. acs.org

Finally, the exploration of conformational effects is important. The introduction of different substituents can alter the preferred conformation of the molecule, which in turn can affect its binding to the target. For example, the orientation of a p-SO2Me-phenyl ring within the COX-2 secondary pocket was found to be controlled by the electronic properties of the substituent at the para-position of a C-6 phenyl ring. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and understanding the structural requirements for a specific biological response.

QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with the observed biological activity. researchgate.net For a series of 2-(4-methanesulfonylphenyl)pyran-4-ones, a classical Hansch approach was used to develop QSAR models for their selective COX-2 inhibitory activity. nih.gov

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify various aspects of the molecular structure, including hydrophobic, electronic, and steric properties.

Commonly Used Descriptors in Pyran-2-one QSAR Studies:

Descriptor TypeExamplesDescription
Hydrophobic LogPRepresents the lipophilicity of the molecule, which influences its ability to cross cell membranes. A positive LogP value often indicates hydrophobic interactions with the target. nih.gov
Electronic Hammett constants (σ)Quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of a molecule or substituent. A positive MR term can indicate that an increase in size and polarizability enhances activity. nih.gov
Topological Wiener index, Connectivity indicesDescribe the branching and connectivity of atoms within a molecule.
Quantum Chemical HOMO/LUMO energies, Dipole momentDerived from quantum mechanical calculations and describe the electronic structure of the molecule.

The statistical validation of a QSAR model is essential to ensure its reliability and predictive power. Various statistical parameters are used to assess the quality of the model.

Key Statistical Parameters for QSAR Model Validation:

ParameterDescriptionAcceptable Value
Correlation Coefficient (r) Measures the quality of the linear relationship between the predicted and observed activities.Close to 1
Coefficient of Determination (R²) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Cross-validated R² (q²) A measure of the predictive ability of the model, typically determined using the leave-one-out (LOO) method.> 0.5
Standard Deviation (s) Indicates the deviation of the predicted values from the observed values.Low value
F-test value (F) Assesses the overall statistical significance of the model.High value

For a QSAR model to be considered robust, it must undergo both internal and external validation. Internal validation assesses the stability of the model using the training set data, often through cross-validation techniques. External validation evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model development. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Concepts for Pyran-2-one Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be used to screen large compound libraries for novel molecules with the desired activity.

A pharmacophore model is typically composed of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyran-2-one derivatives, a pharmacophore model could be generated based on a set of known active compounds. This model would highlight the key interaction points necessary for binding to the biological target.

Ligand-based design concepts utilize the information from known active ligands to design new molecules. medjpps.com This can involve scaffold hopping, where the core structure (scaffold) of a molecule is replaced with a different one while maintaining the essential pharmacophoric features. For the pyran-2-one scaffold, this could involve replacing the pyran-2-one ring with another heterocyclic system that maintains the correct spatial arrangement of the key functional groups.

Docking and Molecular Dynamics in Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is invaluable for understanding the binding mode of pyran-2-one derivatives at the molecular level and for predicting their binding affinity.

In a molecular modeling study of 3,4,6-triphenylpyran-2-ones, docking was used to investigate the interaction of the most potent and selective COX-2 inhibitor with the enzyme's active site. acs.org The study revealed that the p-OMe substituent on the C-6 phenyl ring interacted with specific amino acid residues, and the OMe group was responsible for the proper orientation of the C-3 p-SO2Me-phenyl ring within the COX-2 secondary pocket. acs.org

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the interactions and can help to identify key residues involved in ligand binding. For pyran-2-one analogues, MD simulations can be used to understand their reactivity and interactions with biological targets.

Molecular Interactions of 6 Methyl 4 Phenyl Pyran 2 One with Biological Macromolecules in Vitro and Mechanistic Focus

Receptor Binding Assays: In Vitro Affinity Characterization

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.

There is a lack of specific data from receptor binding assays for 6-Methyl-4-phenyl-pyran-2-one in the available scientific literature. While pyranone-based structures are found in some biologically active molecules that may interact with receptors, dedicated studies to characterize the receptor binding profile of this specific compound are not apparent.

Biophysical Characterization of Binding Events (e.g., ITC, SPR)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into the thermodynamics and kinetics of binding interactions between a small molecule and a macromolecule.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a macromolecule immobilized on the chip. SPR provides real-time data on the association (ka) and dissociation (kd) rate constants of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated.

Currently, there are no published studies that have employed ITC or SPR to characterize the binding of this compound to any specific biological macromolecule. Such studies would be invaluable in elucidating the precise nature of its molecular interactions.

Interactions with Nucleic Acids and Proteins: Mechanistic and Structural Insights

The interaction of small molecules with nucleic acids and proteins is fundamental to their biological activity. These interactions can range from non-covalent binding (e.g., intercalation, groove binding, electrostatic interactions) to covalent modifications.

While direct experimental evidence for the interaction of this compound with nucleic acids or specific proteins is scarce, molecular docking studies on related pyranone derivatives suggest potential binding modes. For instance, in the context of their anticancer properties, pyranone derivatives have been computationally modeled to interact with the active sites of enzymes like cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3Kα). These models often predict hydrogen bonding and hydrophobic interactions as key determinants of binding. However, these are computational predictions and require experimental validation.

The planar phenyl and pyranone rings in this compound could potentially intercalate between the base pairs of DNA, a common mode of interaction for planar aromatic molecules. Furthermore, the functional groups on the molecule could form hydrogen bonds or other non-covalent interactions with the grooves of DNA or with amino acid residues in the binding pockets of proteins.

Molecular Basis of Biochemical Modulatory Effects

The biochemical modulatory effects of a compound are a direct consequence of its interactions with specific biological macromolecules. For this compound, a definitive molecular basis for any such effects has not been established due to the limited experimental data.

Based on the general activities observed for the pyranone class of compounds, it can be hypothesized that this compound might exert its effects through one or more of the following mechanisms:

Enzyme Inhibition: As discussed, the compound could act as an inhibitor of key enzymes involved in cellular signaling pathways, proliferation, or metabolism.

Receptor Modulation: It could potentially bind to and modulate the activity of specific cellular receptors, although this is less documented for this class of compounds.

Disruption of Protein-Protein or Protein-Nucleic Acid Interactions: By binding to a protein or nucleic acid, the compound could interfere with the formation of essential macromolecular complexes.

Elucidating the precise molecular basis of the biochemical modulatory effects of this compound will require further in-depth studies, including target identification, detailed kinetic and biophysical analyses, and structural biology approaches.

Advanced Research Applications of 6 Methyl 4 Phenyl Pyran 2 One in Non Pharmacological Contexts

Role of Pyran-2-one Scaffolds in Polymer Chemistry and Material Design

The 2H-pyran-2-one scaffold is a versatile and powerful building block in synthetic organic chemistry, which extends to material design and polymer chemistry. imist.maresearchgate.net Rather than typically being incorporated as a repeating unit within a polymer backbone, the pyran-2-one ring serves as a highly valuable precursor for the synthesis of diverse heterocyclic and carbocyclic systems. researchgate.netresearchgate.net The utility of this scaffold stems from its distinct chemical reactivity; the pyran-2-one ring possesses three electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. imist.maclockss.org

This reactivity allows for controlled ring-opening and ring-transformation reactions, enabling the conversion of the pyran-2-one core into a multitude of other molecular structures. researchgate.netclockss.orgimist.ma Through reactions with various nucleophiles, pyran-2-one derivatives can be used to synthesize a vast range of other heterocycles, including:

Pyridines

Quinolines and Isoquinolines researchgate.net

Pyrazoles imist.maresearchgate.net

Pyrroles researchgate.net

Benzothiophenes and Dibenzofurans researchgate.net

These resulting compounds can then be functionalized and utilized as monomers or key components in the design of advanced functional materials and polymers. Therefore, the role of the 6-Methyl-4-phenyl-pyran-2-one scaffold in material science is primarily that of a foundational synthetic intermediate, providing access to a wide diversity of molecular architectures. imist.maresearchgate.net

Photophysical Properties and Applications in Optoelectronic Materials

The 2H-pyran-2-one framework is recognized as an interesting scaffold for developing systems with notable photophysical properties. researchgate.netmdpi.com While detailed studies on the specific photophysics of this compound are not extensively documented, research on related, more complex molecules containing the pyran-2-one core demonstrates the potential of this structural class in optoelectronic applications. researchgate.netnih.gov

For instance, studies on pyranoindoles, which contain a pyran-2-one ring fused to an indole moiety, have revealed significant fluorescent properties. nih.gov These properties, including emission wavelengths, quantum yields (QY), and Stokes shifts, are crucial for applications in materials like organic light-emitting diodes (OLEDs). researchgate.net The emission of these fluorophores can range from the blue to the green part of the spectrum, with emission maxima observed between 420 to 586 nm. nih.gov The functionalization of the core pyran-2-one structure allows for the fine-tuning of these photophysical characteristics. researchgate.net

Research on pyrano[3,2-f] and [2,3-g]indoles has demonstrated positive solvatochromism, where the emission wavelength changes with the polarity of the solvent, a useful property for chemical sensors. nih.gov The combination of different luminophores into a single system with the pyran-2-one core can lead to a marked bathochromic (red) shift in absorption and emission, as well as an increase in the Stokes shift. nih.gov These findings underscore the potential of pyran-2-one derivatives as key components in the design of novel optoelectronic and fluorescent materials. researchgate.netmdpi.com

Table 2: Photophysical Properties of Representative Pyranoindole Derivatives (Fused Pyran-2-one Systems)

Compound Absorption Max (λabs) in nm Emission Max (λem) in nm Quantum Yield (ΦF) Stokes Shift (cm⁻¹)
Pyrano[2,3-e]indole 6a 321 474 0.07 15,931
Pyrano[2,3-g]indole 7c 344 436 0.81 7,036
Pyrano[2,3-g]indole 7g 370 500 0.28 7,027

| Pyrano[3,2-f]indole 8c | 358 | 446 | 0.83 | 6,173 |

Data extracted from a study on related fused pyran-2-one systems to demonstrate the photophysical potential of the core scaffold. The data pertains to measurements in acetonitrile. nih.gov

This compound as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The designation of pyran-2-one derivatives as "powerful building blocks and scaffolds" extends from covalent synthesis to the rational design of these supramolecular assemblies. imist.maresearchgate.net The molecular structure of this compound contains key features that make it a promising candidate for use in supramolecular chemistry.

These features include:

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl group and the pyran ring can act as hydrogen bond acceptors, allowing the molecule to form directed, non-covalent bonds with hydrogen bond donors.

π-Systems: The presence of both the phenyl ring and the conjugated system of the pyran-2-one ring provides regions of electron density suitable for π-π stacking interactions. These interactions are fundamental in organizing aromatic molecules in the solid state and in solution.

By leveraging these non-covalent forces, this compound and its derivatives can be designed to self-assemble into well-defined, higher-order structures. This bottom-up approach is a cornerstone of materials science, enabling the creation of functional materials like liquid crystals, gels, and porous organic frameworks. The versatility and reactivity of the pyran-2-one scaffold allow for the introduction of various functional groups, providing precise control over the self-assembly process and the properties of the resulting supramolecular material.

Analytical Chemistry Applications of this compound

Currently, there is limited available information in scientific literature documenting the use of this compound as a certified analytical standard or reference material for quantitative analysis. While it is commercially available as a chemical reagent, its application as a primary or secondary standard for instrument calibration or method validation is not well-established.

Pyran-2-one derivatives are amenable to analysis by modern chromatographic techniques, which are essential for their separation, identification, and quantification. Methodologies developed for related compounds demonstrate the applicability of these techniques to this compound.

For example, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of 4-hydroxy-6-methyl-2H-pyran-2-one. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such liquid chromatography methods are often scalable and can be adapted for the preparative separation of impurities or for pharmacokinetic studies. sielc.com

Additionally, related saturated pyranone structures have been analyzed using Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification. spectrabase.com Given the volatility and thermal stability of many pyran-2-one derivatives, GC-MS represents another viable analytical approach for the characterization of this compound and its reaction products.

Table 3: Example of HPLC Conditions for Analysis of a Related Pyran-2-one Derivative

Parameter Condition
Compound 4-hydroxy-6-methyl-2H-pyran-2-one
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid

| Detection | UV, Mass Spectrometry (MS) compatible with Formic Acid modifier |

This table is based on a method for a structurally similar compound, demonstrating a viable analytical approach. sielc.com

Q & A

Q. What are the established synthetic routes for 6-Methyl-4-phenyl-pyran-2-one, and how do reaction conditions influence yield?

The synthesis of pyran-2-one derivatives typically employs multicomponent reactions with ketones or aldehydes as starting materials. For example, analogous compounds like 5,6-Dimethyl-4-phenyl-2H-pyran-2-one are synthesized via cyclocondensation reactions under acidic or basic conditions, with yields dependent on temperature and catalyst selection (e.g., Knoevenagel or Claisen-Schmidt conditions) . Oxidation-reduction steps using agents like KMnO₄ or NaBH₄ may further modify substituents . Researchers should optimize solvent polarity and stoichiometry to minimize side products.

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For the structurally similar 5,6-Dimethyl-4-phenyl-2H-pyran-2-one, SC-XRD revealed a monoclinic lattice (space group P2₁/c) with bond lengths and angles consistent with DFT calculations . Pairing SC-XRD with spectroscopic techniques (e.g., NMR, IR) ensures accurate assignment of functional groups and stereochemistry.

Q. What preliminary bioactivity assays are suitable for screening this compound?

Initial biological evaluation often involves in vitro assays for antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) activity, as seen in studies of 4-Hydroxy-6-(2-phenylethyl)-pyran-2-one derivatives . Dose-response curves and IC₅₀ values should be compared against positive controls like ascorbic acid or indomethacin.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, studies on 2-(4-Methoxyphenoxy)-6-methyl-pyran derivatives used DFT to optimize transition states in esterification reactions, aligning with experimental kinetics data . Software like Gaussian or ORCA, coupled with crystallographic data , enhances accuracy.

Q. What strategies resolve contradictions in reported spectral data for pyran-2-one derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For this compound, dynamic NMR experiments at variable temperatures can identify tautomeric equilibria. Cross-referencing with high-resolution mass spectrometry (HR-MS) and SC-XRD data helps validate assignments.

Q. How does substituent variation (e.g., methyl vs. phenyl groups) affect the compound’s pharmacokinetic properties?

Structure-Activity Relationship (SAR) studies using logP calculations (lipophilicity) and molecular docking can predict bioavailability. For instance, bulky substituents like phenyl groups in 4-Methyl-6-phenylpyrimidin-2-amine enhance binding to hydrophobic enzyme pockets but may reduce solubility . ADMET profiling (e.g., CYP450 metabolism simulations) further refines drug-likeness.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) of structurally related compounds, such as tetrahydro-6-(4-methylphenyl)-4-phenyl-2H-pyran-2-one, which recommend PPE (gloves, goggles), fume hoods, and emergency eyewash stations . Toxicity screening (e.g., Ames test) is advised before in vivo studies.

Methodological Guidance

Q. Designing a kinetic study for this compound synthesis

  • Step 1 : Monitor reaction progress via HPLC or GC-MS at timed intervals.
  • Step 2 : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) using rate constants at multiple temperatures.
  • Step 3 : Compare with analogous pyran-2-one systems to identify rate-limiting steps .

Q. Validating anti-inflammatory activity

  • Protocol : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • Controls : Include celecoxib (COX-2 inhibitor) and vehicle controls.
  • Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.